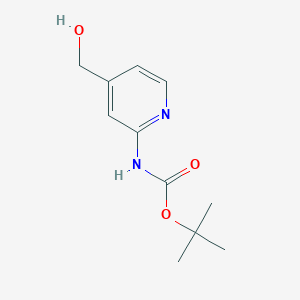

2-(Boc-amino)-4-(hydroxymethyl)pyridine

Description

Properties

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-6-8(7-14)4-5-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIMVFCGNYLUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631035 | |

| Record name | tert-Butyl [4-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304873-62-9 | |

| Record name | tert-Butyl [4-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Boc-amino)-4-(hydroxymethyl)pyridine

Abstract

2-(Boc-amino)-4-(hydroxymethyl)pyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure incorporates a synthetically versatile hydroxymethyl group and a protected amine on a pyridine scaffold, making it a key intermediate for creating complex molecular architectures with potential therapeutic applications, particularly in neuroscience. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis protocol starting from commercially available Methyl 2-aminopyridine-4-carboxylate. We will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step experimental procedures, and discuss key process optimization and safety considerations.

Introduction: The Significance of a Versatile Pyridine Building Block

Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals due to their ability to engage in various biological interactions. The specific compound, this compound, serves as a crucial precursor for synthesizing a range of biologically active molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers robust protection for the amino group under a wide range of reaction conditions, yet it can be removed under mild acidic conditions, allowing for subsequent functionalization.[3][4] The hydroxymethyl group at the 4-position provides a handle for further modifications, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution, enabling the construction of diverse compound libraries for screening.[2]

Retrosynthetic Analysis & Synthetic Strategy

The most direct and efficient synthesis of the target molecule originates from a commercially available, pre-functionalized pyridine ring. Our retrosynthetic approach identifies Methyl 2-aminopyridine-4-carboxylate as an ideal starting material.

The overall synthetic transformation can be visualized as a two-step process:

-

N-Protection: Introduction of the Boc protecting group onto the 2-amino group.

-

Ester Reduction: Selective reduction of the methyl ester at the 4-position to the corresponding primary alcohol.

This strategy is advantageous as it utilizes readily available starting materials and employs high-yielding, well-understood chemical reactions.

Synthetic Workflow Overview

The forward synthesis proceeds as outlined in the diagram below. The initial step involves the protection of the exocyclic amine, followed by the selective reduction of the ester moiety.

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-(Boc-amino)pyridine-4-carboxylate

This step involves the protection of the primary amino group of Methyl 2-aminopyridine-4-carboxylate using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

Mechanism: The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. A base, such as triethylamine (TEA), is used to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.[3] 4-Dimethylaminopyridine (DMAP) is often added as a nucleophilic catalyst to accelerate the reaction.[5]

Caption: Simplified mechanism for Boc protection of an amine.

Reagents & Materials:

| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| Methyl 2-aminopyridine-4-carboxylate | 152.15 | 5.00 | 32.86 | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 7.88 | 36.15 | 1.1 |

| Triethylamine (TEA) | 101.19 | 4.58 mL | 32.86 | 1.0 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.20 | 1.64 | 0.05 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-aminopyridine-4-carboxylate (5.00 g, 32.86 mmol).

-

Dissolve the starting material in dichloromethane (100 mL).

-

To the stirred solution, add triethylamine (4.58 mL, 32.86 mmol) and 4-dimethylaminopyridine (0.20 g, 1.64 mmol).

-

Add di-tert-butyl dicarbonate (7.88 g, 36.15 mmol) portion-wise over 5 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM (50 mL).

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford Methyl 2-(Boc-amino)pyridine-4-carboxylate as a white solid.

Step 2: Synthesis of this compound

This step involves the selective reduction of the methyl ester to a primary alcohol using sodium borohydride (NaBH₄).

Mechanism: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes, ketones, and esters.[6] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ester. This process occurs twice, with the elimination of the methoxy group, to form the primary alcohol after an aqueous workup. Using a protic solvent like methanol helps to activate the ester carbonyl group towards nucleophilic attack.[7]

Reagents & Materials:

| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| Methyl 2-(Boc-amino)pyridine-4-carboxylate | 252.27 | 5.00 | 19.82 | 1.0 |

| Sodium borohydride (NaBH₄) | 37.83 | 1.50 | 39.64 | 2.0 |

| Tetrahydrofuran (THF) | - | 80 mL | - | - |

| Methanol (MeOH) | - | 20 mL | - | - |

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask under a nitrogen atmosphere, add Methyl 2-(Boc-amino)pyridine-4-carboxylate (5.00 g, 19.82 mmol).

-

Dissolve the starting material in a mixture of THF (80 mL) and Methanol (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.50 g, 39.64 mmol) in small portions, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of water (20 mL).

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound, this compound, typically as a white to off-white solid. Further purification via recrystallization or column chromatography may be performed if necessary.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment and successful reduction of the ester (disappearance of the -OCH₃ signal and appearance of -CH₂OH and -OH signals).

-

¹³C NMR: To confirm the carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (224.26 g/mol ).

-

Melting Point: To assess the purity of the solid product.

Safety & Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Sodium Borohydride (NaBH₄): Is a flammable solid and reacts with water to produce flammable hydrogen gas. Add it slowly and in portions. Quench excess reagent carefully at low temperatures.

-

Triethylamine (TEA): Is a corrosive and flammable liquid with a strong odor. Handle with care.

Conclusion

The described two-step protocol provides a robust and scalable method for the synthesis of this compound. By starting with the corresponding methyl ester, the synthesis avoids the handling of more reactive carboxylic acids and employs a mild and selective reducing agent. This guide offers the necessary detail for researchers and drug development professionals to confidently produce this key synthetic intermediate for their discovery programs.

References

-

Reaction of pyridine carboxylic esters with sodium borohydride. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]

-

2-(Boc-amino)pyridine Manufacturer & Supplier in China. Pipzine Chemicals. Available at: [Link]

-

2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. PubMed Central (PMC). Available at: [Link]

- CN102936220B - BOC protection method for aminopyridine. Google Patents.

-

Facile reduction of carboxylic acids to alcohols by zinc borohydride. ACS Publications. Available at: [Link]

-

Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system. ResearchGate. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. YouTube. Available at: [Link]

- CN102936220A - BOC protection method for aminopyridine. Google Patents.

-

2-Amino-4-pyridinecarboxylic acid. Oakwood Chemical. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

CAS 304873-62-9 | this compound. Hoffman Fine Chemicals. Available at: [Link]

-

2-Aminopyridine-4-carboxylic acid. PubChem. Available at: [Link]

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Royal Society of Chemistry. Available at: [Link]

-

Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. Available at: [Link]

- WO2012095691A1 - An improved process for producing aminopyridines. Google Patents.

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to 2-(Boc-amino)-4-(hydroxymethyl)pyridine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its place in a significant number of FDA-approved drugs.[1] Within this privileged class of heterocycles, 2-(Boc-amino)-4-(hydroxymethyl)pyridine (also known as tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate) has emerged as a highly valuable and versatile building block. Its strategic placement of a protected amine and a reactive hydroxymethyl group on the pyridine ring allows for sequential and site-selective modifications, making it an indispensable tool in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties: A Foundation for Synthetic Utility

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 304873-62-9 | [2] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [2] |

| Molecular Weight | 224.26 g/mol | [2] |

| Appearance | White to off-white solid | Generic Vendor Data |

| Melting Point | 137-138 °C | Generic Vendor Data |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. | General Chemical Knowledge |

| Storage | Store at room temperature in a dry, well-ventilated place. | [3] |

The presence of the bulky tert-butoxycarbonyl (Boc) protecting group significantly influences the molecule's solubility and crystallinity, often facilitating its purification by crystallization or chromatography.

Synthesis and Purification: A Practical Approach

The most common and practical synthesis of this compound involves the selective protection of the amino group of the commercially available 2-amino-4-(hydroxymethyl)pyridine. The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: Boc Protection of 2-amino-4-(hydroxymethyl)pyridine

This protocol is a generalized procedure based on standard Boc protection methodologies for aminopyridines.

Reaction Scheme:

A generalized workflow for the synthesis of this compound.

Materials:

-

2-amino-4-(hydroxymethyl)pyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DCM or THF.

-

Addition of Reagents: Add triethylamine (1.2 eq) and a catalytic amount of DMAP. To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound as a white solid.

Causality Behind Experimental Choices:

-

The use of a base like triethylamine is crucial to neutralize the carboxylic acid byproduct formed from the Boc anhydride, driving the reaction to completion. DMAP is often used as a nucleophilic catalyst to accelerate the reaction.

-

Anhydrous solvents are used to prevent the hydrolysis of the Boc anhydride.

-

The aqueous work-up is designed to remove the base, any unreacted Boc anhydride (which hydrolyzes), and other water-soluble impurities.

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR:

-

Boc Group: A characteristic singlet peak around δ 1.5 ppm, integrating to 9 protons.

-

Hydroxymethyl Group: A singlet or doublet around δ 4.6 ppm for the CH₂ protons and a broad singlet for the OH proton (which can exchange with D₂O).

-

Pyridine Ring Protons: Three aromatic protons in the region of δ 7.0-8.5 ppm, with their specific chemical shifts and coupling patterns depending on the electronic environment. The proton at position 6 (adjacent to the nitrogen) is typically the most downfield.

¹³C NMR:

-

Boc Group: A quaternary carbon around δ 80 ppm and the methyl carbons around δ 28 ppm.

-

Carbonyl Carbon: A peak in the region of δ 150-155 ppm.

-

Hydroxymethyl Carbon: A peak around δ 63 ppm.

-

Pyridine Ring Carbons: Five distinct peaks in the aromatic region (δ 110-160 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponding to the amine N-H bond.

-

O-H Stretch: A broad peak in the region of 3200-3500 cm⁻¹ for the alcohol O-H group.

-

C-H Stretches: Peaks just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ characteristic of the carbamate carbonyl group.

-

C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region corresponding to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 225.12.

Reactivity and Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Key reaction pathways for this compound.

Reactions at the Amino Group (Post-Deprotection)

The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to unmask the highly nucleophilic 2-amino group. This allows for a wide range of subsequent transformations, including:

-

Acylation: Formation of amides by reaction with acyl chlorides or carboxylic acids (using coupling agents).

-

Sulfonylation: Formation of sulfonamides.

-

Alkylation: Introduction of alkyl or aryl groups.

-

Cross-Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions to form C-N bonds.

Reactions at the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can undergo various transformations:

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, providing a handle for further functionalization.

-

Conversion to a Leaving Group: Transformation into a halide (e.g., using SOCl₂ or PBr₃) or a sulfonate ester (e.g., mesylate or tosylate) to facilitate nucleophilic substitution reactions.

-

Etherification: Formation of ethers via Williamson ether synthesis.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

This dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules. For instance, the hydroxymethyl group can be modified first, followed by deprotection and functionalization of the amino group, or vice versa, providing significant synthetic flexibility.

Application in Drug Discovery: A Focus on Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core often serves as a scaffold that can be elaborated to interact with the ATP-binding site of kinases.

The 2-amino group, once deprotected, can act as a key hydrogen bond donor, mimicking the adenine portion of ATP. The 4-position, functionalized from the hydroxymethyl group, can be extended to access other regions of the kinase active site, thereby enhancing potency and selectivity. Numerous patents and research articles describe the use of this or closely related building blocks in the synthesis of inhibitors for a variety of kinases, including but not limited to, p38 kinase, protein kinase B/Akt, and polo-like kinase 4 (PLK4).[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion: A Cornerstone for Future Innovations

This compound is a testament to the power of strategic molecular design. Its combination of a stable protecting group and a versatile functional handle on a privileged heterocyclic scaffold makes it an invaluable asset for medicinal chemists. As the quest for more selective and potent therapeutics continues, the demand for such well-designed building blocks will undoubtedly grow, solidifying the role of this compound as a cornerstone for future innovations in drug discovery.

References

- Smolecule. tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate. Smolecule. Accessed January 11, 2026.

- Organic Syntheses. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Organic Syntheses. Accessed January 11, 2026.

- Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses. Accessed January 11, 2026.

- Life Chemicals. Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals. Published October 12, 2021.

- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.

- ResearchGate. 2, 4-disubstituted pyrimidines useful as kinase inhibitors | Request PDF.

- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. Accessed January 11, 2026.

- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Accessed January 11, 2026.

- PubChemLite. Tert-butyl n-[(4-hydroxypyridin-2-yl)methyl]carbamate (C11H16N2O3). PubChemLite. Accessed January 11, 2026.

- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 11, 2026.

- PubChemLite. Tert-butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate (C11H16N2O3). PubChemLite. Accessed January 11, 2026.

- Capot Chemical Co., Ltd. Specifications of this compound. Capot Chemical Co., Ltd. Accessed January 11, 2026.

- Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

- PubMed. tert-Butyl N-(4-methyl-2-pyrid-yl)

- Sigma-Aldrich. Application Note – N-Boc protection. Sigma-Aldrich. Accessed January 11, 2026.

- Google Patents. Heterocyclic modulators of pkb.

- PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429. PubChem. Accessed January 11, 2026.

- Benchchem. Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem. Accessed January 11, 2026.

- National Institute of Standards and Technology. tert-Butyl carbamate. NIST WebBook. Accessed January 11, 2026.

- PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Accessed January 11, 2026.

Sources

A Senior Application Scientist's Guide to 2-(Boc-amino)-4-(hydroxymethyl)pyridine: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, serving as the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an invaluable component in the design of therapeutic agents.[3] Within this class of compounds, bifunctional building blocks that allow for controlled, sequential modification are of paramount importance. 2-(Boc-amino)-4-(hydroxymethyl)pyridine is one such key intermediate, offering chemists two distinct reactive sites for elaboration into more complex molecular architectures.

This guide provides an in-depth technical overview of this compound, also known as tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate. We will delve into its fundamental properties, provide a field-proven protocol for its synthesis and characterization, and explore its strategic application in drug discovery programs. The methodologies described herein are designed to be self-validating, ensuring both reproducibility and the highest standards of scientific integrity.

Core Physicochemical and Structural Properties

The utility of this compound stems directly from its hybrid structure. The pyridine ring provides the foundational pharmacophore. The tert-butoxycarbonyl (Boc) protecting group on the C2-amino function offers a stable, yet readily cleavable, masking group, allowing the amine's nucleophilicity to be revealed at a strategic point in a synthetic sequence. Concurrently, the C4-hydroxymethyl group serves as a versatile synthetic handle for introducing a wide range of functionalities via oxidation, substitution, or coupling reactions.

A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 224.26 g/mol | [4] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [4] |

| CAS Number | 304873-62-9 | [4] |

| Appearance | Typically a white to off-white solid | N/A |

| Synonyms | tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate | N/A |

Synthesis and Purification: A Validated Protocol

The most direct and reliable synthesis of the title compound involves the selective N-protection of the commercially available starting material, (2-aminopyridin-4-yl)methanol. The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is deliberate; it is highly effective, and the primary byproduct, tert-butanol, along with carbon dioxide, are volatile and easily removed.

Causality Behind Experimental Choices:

-

Solvent: An aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is chosen to prevent competition with the amine nucleophile and to ensure solubility of the starting materials.

-

Base: A non-nucleophilic base, typically Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP), is employed. Its role is to scavenge the acidic proton generated during the carbamate formation, driving the reaction to completion. DMAP can also act as a nucleophilic catalyst, accelerating the reaction.

-

Temperature: The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure the reaction proceeds to completion without thermal degradation of the product.

-

Purification: The polarity difference between the Boc-protected product and the unreacted starting amine is significant enough to allow for efficient purification via silica gel column chromatography. The hydroxymethyl group imparts sufficient polarity to the product, distinguishing it from non-polar byproducts.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Setup: To a round-bottom flask charged with (2-aminopyridin-4-yl)methanol (1.0 eq), add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

-

Addition of Base: Add Triethylamine (TEA) (1.5 eq) to the stirred suspension. If solubility is an issue, a co-solvent like THF can be used.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 eq), either as a solid or dissolved in a small amount of DCM, dropwise to the cooled mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure title compound.

Characterization and Quality Control

Unambiguous structural confirmation is critical. The primary techniques for validating the identity and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include:

-

A large singlet around δ 1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.

-

A singlet or doublet around δ 4.6 ppm, integrating to 2 protons, for the benzylic protons of the hydroxymethyl group (-CH₂OH).

-

A broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable.

-

A broad singlet for the carbamate N-H proton, also D₂O exchangeable.

-

Distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The substitution pattern will give rise to a characteristic splitting pattern.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 11 unique carbon atoms, including the characteristic carbonyl of the Boc group (~153 ppm) and the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 225.12, confirming the molecular weight.

This analytical trifecta—¹H NMR, ¹³C NMR, and MS—forms a self-validating system. The successful synthesis protocol is confirmed only when the data from all three techniques are consistent with the target structure.

Strategic Applications in Drug Discovery

The value of this compound lies in its capacity as a versatile synthon for building libraries of drug-like molecules. Its bifunctional nature allows for orthogonal chemical strategies. The pyridine core is a common feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the enzyme's ATP-binding pocket.[5][6][7]

Example Application: Synthesis of Kinase Inhibitors

This building block is an ideal precursor for synthesizing substituted aminopyridines, a class of compounds known to exhibit potent kinase inhibitory activity.[8]

-

Modification of the Hydroxymethyl Group: The -CH₂OH group can be oxidized to an aldehyde, which can then undergo reductive amination or Wittig reactions. Alternatively, it can be converted to a leaving group (e.g., a tosylate or mesylate) for nucleophilic displacement to introduce diverse side chains.

-

Deprotection and Amine Functionalization: The Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid in DCM). The resulting free amine at the C2 position can then be acylated, alkylated, or used in coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to introduce another point of diversity.

Caption: Strategic use of the title compound as a key intermediate in library synthesis.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids.

-

Toxicity: While specific toxicity data is limited, compounds of this class should be treated as potentially harmful if inhaled, ingested, or absorbed through the skin.

Conclusion

This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its well-defined structure, featuring orthogonally reactive functional groups, provides a reliable and versatile platform for the synthesis of complex, biologically active molecules, particularly within the crucial domain of kinase inhibitors. The robust synthetic and analytical protocols detailed in this guide offer researchers a validated pathway to harnessing the full potential of this valuable building block, ensuring both efficiency and integrity in their scientific pursuits.

References

-

Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. [1]

-

Daina, A., & Zoete, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1045. [2]

-

Yadav, G., & Singh, P. P. (2021). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 17, 2236–2301. [3]

-

Hoffman Fine Chemicals. (n.d.). This compound. [4]

-

Cai, Z., et al. (2012). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 22(15), 5030-5034. [5]

-

ResearchGate. (n.d.). 2, 4-disubstituted pyrimidines useful as kinase inhibitors. [6]

-

Cheng, C., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. [8]

-

Showalter, H. D., et al. (2018). Design, synthesis and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. [7]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape of 2-(Boc-amino)-4-(hydroxymethyl)pyridine: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, pyridine scaffolds represent a cornerstone of medicinal chemistry, prized for their presence in a multitude of biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. "2-(Boc-amino)-4-(hydroxymethyl)pyridine" (tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]carbamate) is a key building block in this arena. Its bifunctional nature, featuring a protected amine and a reactive hydroxymethyl group, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents.

Molecular Structure and Predicted NMR Analysis

The structural integrity and purity of synthetic intermediates are paramount in drug development. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. Below, we delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational dataset for its characterization.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predicted, NMR spectral analysis of the key pharmaceutical intermediate this compound. The detailed interpretation of the predicted ¹H and ¹³C NMR data, grounded in fundamental spectroscopic principles and comparison with analogous structures, offers a valuable resource for researchers in the field. The inclusion of a standardized experimental protocol further enhances the utility of this guide, promoting the acquisition of high-quality, reliable data. As the synthesis and application of novel pyridine derivatives continue to expand, a thorough understanding of their spectroscopic characterization remains an indispensable component of successful drug discovery and development endeavors.

References

-

Hoffman Fine Chemicals. This compound. [Link]

-

PubChem. tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]carbamate. [Link]

-

Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

ResearchGate. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(Boc-amino)-4-(hydroxymethyl)pyridine

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the structural elucidation of novel compounds is a critical step. Among the arsenal of analytical techniques, Infrared (IR) spectroscopy remains a powerful, non-destructive method for identifying functional groups within a molecule. This guide provides a detailed technical analysis of the IR spectrum of 2-(Boc-amino)-4-(hydroxymethyl)pyridine, a substituted pyridine derivative of significant interest in medicinal chemistry. We will delve into the characteristic vibrational frequencies, the logic behind spectral interpretation, and a robust protocol for obtaining high-quality data.

Fundamental Principles: The Vibrational Language of Molecules

Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, which are characteristic of the types of bonds and the overall molecular structure. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular fingerprint. For a complex molecule like this compound, the spectrum is a superposition of the vibrational modes of its constituent functional groups: the Boc-amino group, the hydroxymethyl group, and the pyridine ring.

Deconstructing the Spectrum: A Functional Group Analysis

A thorough interpretation of the IR spectrum of this compound requires a systematic examination of the expected absorption bands for each of its key structural components.

The Boc-Amino Group: A Tale of Two Carbonyls and an N-H Bond

The tert-butyloxycarbonyl (Boc) protecting group is a staple in organic synthesis, and its IR signature is well-defined.[1] The key vibrational modes to anticipate are:

-

N-H Stretching: The N-H bond of the secondary amine within the Boc-carbamate will exhibit a stretching vibration typically in the range of 3400-3250 cm⁻¹ .[2][3] This peak is often sharp and of medium intensity, distinguishing it from the broader O-H stretch of an alcohol.

-

C=O Stretching: The carbonyl group of the carbamate is a strong IR absorber. Its stretching vibration is expected to appear in the region of 1725-1700 cm⁻¹ . The exact position can be influenced by hydrogen bonding and the electronic environment.

-

C-N Stretching: The stretching of the C-N bond in the carbamate will likely produce a band in the 1335-1250 cm⁻¹ region for this aromatic amine derivative.[2]

The Hydroxymethyl Group: The Signature of an Alcohol

The presence of the hydroxymethyl substituent introduces the characteristic vibrational modes of a primary alcohol.

-

O-H Stretching: A broad and intense absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching of the O-H bond.[4] This broadening is a result of intermolecular hydrogen bonding.

-

C-O Stretching: The stretching vibration of the C-O single bond in the primary alcohol will give rise to a strong band in the 1050-1000 cm⁻¹ range.

The Pyridine Ring: Aromatic Vibrations

The pyridine ring, an aromatic heterocycle, has a complex set of vibrational modes that contribute to the fingerprint region of the spectrum.

-

C-H Aromatic Stretching: Look for weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5][6][7]

-

C=C and C=N Ring Stretching: A series of sharp, medium-intensity bands are characteristic of the pyridine ring and are expected in the 1650-1400 cm⁻¹ region.[5][6] These are often referred to as quadrant and semicircle stretching vibrations.

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-650 cm⁻¹ region arise from the out-of-plane bending of the C-H bonds on the pyridine ring. The exact positions of these bands can provide information about the substitution pattern of the ring.

Summarizing the Vibrational Landscape

The following table provides a consolidated overview of the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Boc-Amino | N-H Stretch | 3400-3250 | Medium, Sharp |

| C=O Stretch (Carbamate) | 1725-1700 | Strong | |

| C-N Stretch | 1335-1250 | Medium | |

| Hydroxymethyl | O-H Stretch | 3600-3200 | Strong, Broad |

| C-O Stretch | 1050-1000 | Strong | |

| Pyridine Ring | Aromatic C-H Stretch | 3100-3000 | Weak to Medium |

| C=C and C=N Ring Stretch | 1650-1400 | Medium, Sharp (multiple bands) | |

| C-H Out-of-Plane Bend | 900-650 | Strong |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The choice of sampling technique is paramount for obtaining a clean and interpretable IR spectrum. For a solid compound like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly recommended and convenient method.[8][9]

Step-by-Step ATR-FTIR Protocol

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol or ethanol, and wipe dry with a lint-free tissue.

-

Background Spectrum Acquisition: With the clean and empty ATR accessory in place, acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.[10]

-

Applying Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[11] Optimal contact is crucial for a strong signal.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal as described in step 2.

Diagram of the ATR-FTIR Experimental Workflow

ATR-FTIR Experimental Workflow

Conclusion: A Powerful Tool for Structural Verification

Infrared spectroscopy provides an invaluable and rapid method for the structural verification of this compound. By understanding the characteristic vibrational frequencies of the Boc-amino, hydroxymethyl, and pyridine functionalities, researchers can confidently interpret the resulting spectrum. The implementation of a standardized experimental protocol, such as the ATR-FTIR method outlined, ensures the acquisition of high-quality, reproducible data, which is essential for advancing drug discovery and development programs.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

- Szafran, M. (1962). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii, 36, 619-622.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Madhusudanan, B., Mathew, A. T., Akshaya, K. B., & Hegde, G. (2021). FTIR spectrum for Pyridine. ResearchGate. Retrieved from [Link]

-

St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

-

Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–463. [Link]

-

Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(10), 2352-2363. [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]

-

Madhusudanan, B., Mathew, A. T., Akshaya, K. B., & Hegde, G. (2021). FTIR spectra of (a) 4-(hydroxymethyl) pyridine and (b) 4-formyl pyridine. ResearchGate. Retrieved from [Link]

-

Cárdenas, R., & de la Cruz, C. (2003). A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815–2839. [Link]

-

ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4,5-di(hydroxymethyl)-3-mercapto-2-methyl-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Csendes, Z., Lajter, I., Bugris, V., & Palinko, I. (2010). The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B) Boc-His-OHCo-Boc-Tyr-OH, (C) the pristine Boc-His-OH and (D) the pristine Boc-Tyr-OH. ResearchGate. Retrieved from [Link]

-

LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Chemistry LibreTexts. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). Product Specifications: this compound. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinamine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Jain, S. C., & Rivest, R. (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 22, 117-119.

-

Hoffman Fine Chemicals. (n.d.). CAS 304873-62-9 | this compound. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-(Boc-amino)-4-(hydroxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical and chemical synthesis, understanding the solubility of key intermediates is paramount to process development, reaction optimization, and formulation. This guide provides an in-depth analysis of the solubility of 2-(Boc-amino)-4-(hydroxymethyl)pyridine (CAS No: 304873-62-9), a pivotal building block in medicinal chemistry. While quantitative solubility data remains proprietary to individual research endeavors, this document synthesizes the foundational chemical principles governing its solubility, offers qualitative solubility profiles based on analogous structures, and provides robust, step-by-step protocols for researchers to determine precise solubility parameters in their own laboratory settings.

Introduction to this compound

This compound, also known as tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate, is a bifunctional molecule of significant interest in organic synthesis.[1][2] Its structure incorporates a pyridine ring, a common scaffold in pharmacologically active compounds, functionalized with a Boc-protected amine and a primary alcohol. The tert-butoxycarbonyl (Boc) protecting group is instrumental in multi-step syntheses, masking the reactivity of the amine to allow for selective transformations at other sites of the molecule.[3] The hydroxymethyl group provides a handle for further functionalization, making this compound a versatile intermediate in the synthesis of complex target molecules.

Key Physical Properties:

-

Molecular Formula: C₁₁H₁₆N₂O₃[1]

-

Molecular Weight: 224.26 g/mol [1]

-

Appearance: Typically a white to off-white solid.

-

Melting Point: 137-138 °C

The Science of Solubility: A Molecular Perspective

The solubility of a compound is dictated by the interplay of its molecular structure and the physicochemical properties of the solvent. For this compound, three key features govern its behavior in different solvent systems:

-

The Boc Protecting Group: The bulky and nonpolar tert-butyl group of the Boc moiety significantly increases the lipophilicity of the molecule. This feature generally promotes solubility in nonpolar and moderately polar aprotic organic solvents.

-

The Carbamate and Hydroxymethyl Groups: The carbamate linkage and the hydroxymethyl group are polar and capable of acting as hydrogen bond donors and acceptors. These functionalities enhance solubility in polar protic and aprotic solvents.

-

The Pyridine Ring: The pyridine ring itself is a polar aromatic system. The nitrogen atom in the ring is a hydrogen bond acceptor, contributing to the molecule's affinity for polar solvents.

The combination of these features results in a molecule with a balanced polarity, suggesting broad solubility in a range of common organic solvents, and limited solubility in highly nonpolar solvents or water. A structurally similar compound, tert-butyl 3-(hydroxymethyl)pyridin-4-ylcarbamate, is noted to be almost insoluble in water at room temperature but soluble in organic solvents like methanol, ethanol, and chloroform.[4]

Qualitative Solubility Profile

Based on the structural analysis and data from analogous compounds, a qualitative solubility profile for this compound can be predicted. This information is crucial for initial solvent screening for reactions, purification, and analytical method development.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Soluble | Hydrogen bonding with the hydroxyl and carbamate groups. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Strong dipole-dipole interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Favorable interactions with the Boc group and the overall molecular structure. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble to Soluble | Moderate polarity and ability to accept hydrogen bonds. |

| Esters | Ethyl Acetate | Moderately Soluble to Soluble | Moderate polarity and hydrogen bond accepting capability. |

| Aromatic | Toluene | Sparingly Soluble | Limited polarity. |

| Nonpolar | Hexanes, Heptane | Insoluble to Sparingly Soluble | Dominated by nonpolar interactions, which are less favorable for this molecule. |

| Aqueous | Water | Sparingly Soluble to Insoluble | The lipophilic Boc group limits solubility despite the presence of polar functional groups. |

Experimental Determination of Solubility

For many applications in drug development and process chemistry, a precise, quantitative understanding of solubility is essential. The following protocols provide standardized methods for determining both qualitative and quantitative solubility.

Qualitative "Vial Test" Protocol

This rapid method is ideal for initial solvent screening.

Objective: To quickly assess if the compound is soluble, sparingly soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents

-

Small vials (e.g., 2 mL)

-

Spatula

-

Vortex mixer

Procedure:

-

Weigh approximately 10 mg of this compound into a small vial.

-

Add 1 mL of the chosen solvent to the vial.

-

Cap the vial and vortex vigorously for 1-2 minutes.

-

Visually inspect the vial against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: Some solid remains undissolved, or the solution is hazy.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Record your observations for each solvent tested.

Quantitative Gravimetric Protocol

This method provides a precise measurement of solubility at a given temperature.

Objective: To determine the solubility of the compound in a specific solvent in terms of mass per unit volume (e.g., mg/mL).

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or other sealable containers

-

Analytical balance

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Workflow for Quantitative Solubility Determination:

Caption: Workflow for quantitative solubility determination.

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). An excess is necessary to ensure a saturated solution.

-

Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Allow the vial to stand at the same temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1 mL) using a volumetric pipette or a syringe fitted with a filter to avoid transferring any solid particles.

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporation dish or vial.

-

Evaporate the solvent completely. A vacuum oven at a temperature below the compound's decomposition point is recommended to ensure complete removal of the solvent without degrading the sample.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

The mass of the dissolved solid is the final weight of the dish minus the initial tare weight.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of dissolved solid (mg)) / (Volume of supernatant (mL))

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[5] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[6] Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of contact, rinse the affected area with plenty of water.[6] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[5][6][7]

Conclusion

This compound is a versatile building block with a favorable solubility profile in a wide array of common organic solvents, attributed to its balanced molecular structure containing both lipophilic and polar functional groups. While this guide provides a strong predictive framework and qualitative assessment, it is imperative for researchers to perform quantitative solubility studies, such as the gravimetric method detailed herein, to obtain the precise data required for robust process development and successful synthetic outcomes.

References

-

Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 304873-62-9 | this compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). TERT-BUTYL 3-(HYDROXYMETHYL)PYRIDIN-4-YLCARBAMATE. Retrieved from [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2021, October 7). SAFETY DATA SHEET.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.

-

Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. This compound, CasNo.304873-62-9 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. biochemopharma.fr [biochemopharma.fr]

stability and storage of "2-(Boc-amino)-4-(hydroxymethyl)pyridine"

An In-depth Technical Guide to the Stability and Storage of 2-(Boc-amino)-4-(hydroxymethyl)pyridine

Abstract

This compound, a key bifunctional building block in medicinal chemistry and organic synthesis, possesses a stability profile governed by its constituent functional groups: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the photosensitive pyridine core. This technical guide provides a comprehensive analysis of the chemical stability of this compound under various environmental conditions, including temperature, pH, and light. We delineate the primary degradation pathways, with a focus on acid-catalyzed deprotection of the Boc group. Based on this analysis, we establish detailed, field-proven protocols for optimal short-term and long-term storage, as well as safe handling procedures. Furthermore, this guide furnishes validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the routine assessment of purity and stability, ensuring the integrity of the material for research and drug development applications.

Introduction

This compound, also known by its systematic name tert-butyl 4-(hydroxymethyl)pyridin-2-ylcarbamate, is a valuable heterocyclic intermediate.[1] Its structure uniquely combines a nucleophilic amino group protected by a Boc moiety, a reactive primary alcohol (hydroxymethyl group), and a pyridine ring, making it a versatile precursor for the synthesis of complex pharmaceutical agents and novel chemical entities. The CAS number for this compound is 304873-62-9, with a molecular formula of C₁₁H₁₆N₂O₃ and a molecular weight of 224.26 g/mol .[1]

The integrity of such a reagent is paramount; the presence of degradants can lead to unpredictable reaction outcomes, the formation of complex impurity profiles, and ultimately, the failure of synthetic campaigns. Understanding the inherent stability of this compound and the external factors that can induce its degradation is therefore critical for any scientist utilizing it. This guide aims to provide researchers, chemists, and drug development professionals with the authoritative knowledge required to store, handle, and monitor this compound effectively, thereby safeguarding experimental reproducibility and the quality of synthesized materials.

Chemical Structure and Intrinsic Stability

The stability of this compound is a direct consequence of the interplay between its three key functional domains.

Caption: Key functional groups of the molecule.

2.1 The Boc-Protecting Group The tert-butyloxycarbonyl (Boc) group is an essential feature, masking the reactivity of the primary amine on the pyridine ring.[2] Its widespread use is due to its remarkable stability under a broad range of conditions, including exposure to bases, nucleophiles, and reductive environments like catalytic hydrogenation.[2][3] However, the defining characteristic of the Boc group is its lability under acidic conditions.[4][5] This susceptibility to acid-catalyzed cleavage is the most significant intrinsic instability of the molecule.

2.2 The Pyridine Core The pyridine ring is an aromatic heterocycle. While generally stable, aromatic nitrogen heterocycles are known to be susceptible to photochemical reactions.[6] Exposure to ultraviolet (UV) light can induce transformations, potentially leading to photoreduction, photohydration, or other complex rearrangements.[6][7][8]

2.3 The Hydroxymethyl Substituent The primary alcohol functionality (-CH₂OH) is a potential site for oxidation. While stable under inert conditions, exposure to oxidizing agents or certain catalytic conditions can convert it to the corresponding aldehyde or carboxylic acid, introducing critical impurities into the material.

Factors Influencing Degradation

The stability of this compound is not absolute and can be compromised by several environmental factors.

3.1 Thermal Stability The compound exhibits good thermal stability at ambient and moderately elevated temperatures (e.g., 37°C) provided the environment is not acidic.[9] However, at significantly high temperatures (e.g., >80-100°C), thermal energy can be sufficient to induce deprotection of the Boc group, a process that is accelerated in the presence of trace amounts of water or acid.[10][11]

3.2 Hydrolytic Stability (pH)

-

Acidic Conditions (pH < 5): This is the most critical factor leading to degradation. The Boc group is rapidly cleaved under acidic conditions, even with mild acids.[2] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then forms isobutylene. The resulting carbamic acid readily decarboxylates to yield the free amine, 2-amino-4-(hydroxymethyl)pyridine.[5]

Caption: Acid-catalyzed degradation pathway.

-

Neutral Conditions (pH ≈ 7): The compound is generally stable at neutral pH.

-

Basic Conditions (pH > 8): The Boc group is highly resistant to base-catalyzed hydrolysis.[2][3] This stability is attributed to the steric hindrance from the bulky tert-butyl group, which prevents nucleophilic attack by hydroxide ions at the carbonyl center.[12] Therefore, the compound is considered stable in basic solutions at ambient temperatures.

3.3 Photostability The pyridine ring can absorb UV light, leading to photochemical degradation.[8][13] While specific studies on this exact molecule are not prevalent, the general behavior of pyridine derivatives suggests that prolonged exposure to light, especially direct sunlight or other UV sources, should be avoided to prevent the formation of photoproducts.[6]

3.4 Oxidative Stability The molecule is susceptible to oxidation, primarily at the hydroxymethyl group and potentially at the electron-rich pyridine ring. Contact with strong oxidizing agents should be strictly avoided. The potential for air oxidation over long periods, while likely slow, also warrants consideration, making storage under an inert atmosphere ideal.

Table 1: Summary of Stability Profile

| Condition | Stability Level | Primary Degradation Pathway | Recommendation |

| Strong Acid (pH < 4) | Very Low | Rapid Boc deprotection | AVOID |

| Mild Acid (pH 4-6) | Low to Moderate | Slow Boc deprotection | Minimize exposure |

| Neutral (pH ≈ 7) | High | Minimal degradation | Suitable for short-term handling |

| Basic (pH > 8) | High | Stable | Suitable for specific reaction conditions |

| Elevated Temperature (>80°C) | Low | Thermal Boc deprotection | AVOID |

| UV Light Exposure | Moderate | Photodegradation of pyridine ring | Store in amber vials or in the dark |

| Oxidizing Agents | Very Low | Oxidation of hydroxymethyl group/ring | AVOID |

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of this compound, adherence to proper storage and handling protocols is essential.

4.1 Short-Term Storage (In-Use, < 1 week) For material that is in active use, the following practices are recommended:

-

Container: Keep the compound in a tightly sealed vial to prevent moisture ingress.[14][15]

-

Environment: Store on the laboratory bench away from direct sunlight, strong light sources, and heat sources (e.g., heating mantles, ovens).[4]

-

Atmosphere: While not strictly necessary for short periods, purging the vial with an inert gas like nitrogen or argon after each use can minimize atmospheric moisture and oxygen exposure.

4.2 Long-Term Storage (> 1 week) For long-term archival, the following conditions are optimal:

-

Temperature: Store in a cool environment. Refrigeration at 2-8°C is highly recommended.

-

Light: The compound must be protected from light. Use amber glass vials or store containers in a dark, light-proof cabinet.[16]

-

Atmosphere: For maximum stability, store under an inert atmosphere (nitrogen or argon) to prevent slow oxidation and hydrolysis from atmospheric moisture.

-

Location: Store in a dry, well-ventilated area designated for chemical storage, away from incompatible materials, particularly acids and oxidizing agents.[4][14]

4.3 Handling Procedures Based on safety data for this and structurally related compounds, the following personal protective equipment (PPE) and handling guidelines should be followed:

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Personal Protective Equipment: Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]

-

Hygiene: Avoid breathing dust or fumes. Wash hands thoroughly after handling.[14][17]

Stability and Purity Assessment

Regularly assessing the purity of the compound is crucial, especially for material that has been stored for an extended period. HPLC and TLC are powerful and accessible methods for this purpose.[18][19]

5.1 Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC) This protocol describes a robust reverse-phase HPLC method for the quantitative determination of purity and the detection of the primary amine degradant.

-

Objective: To quantitatively determine the purity of this compound and separate it from its acid-induced degradant.

-

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-22 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm and 270 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

The main peak corresponds to the intact this compound.

-

The primary degradation product, 2-amino-4-(hydroxymethyl)pyridine, will be significantly more polar and thus have a much shorter retention time.

-

Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Caption: Workflow for HPLC stability testing.

5.2 Protocol: Qualitative Monitoring by Thin-Layer Chromatography (TLC) TLC provides a rapid, cost-effective method for a qualitative check of purity.

-

Objective: To quickly visualize the presence of the more polar amine degradant.

-

Materials:

-

Silica gel 60 F₂₅₄ TLC plates

-

Mobile Phase: Ethyl Acetate / Hexanes (e.g., 1:1 v/v) or Dichloromethane / Methanol (e.g., 95:5 v/v)

-

Sample: 1 mg/mL solution in a volatile solvent like ethyl acetate or DCM.

-

Visualization: UV lamp (254 nm) and/or a potassium permanganate stain.

-

-

Procedure:

-

Pour the mobile phase into a TLC chamber and allow it to saturate.

-

Spot the sample solution onto the baseline of the TLC plate.

-

Develop the plate in the chamber until the solvent front is near the top.

-

Dry the plate and visualize under a UV lamp. The Boc-protected compound will be UV active.

-

The deprotected amine will appear as a distinct spot with a much lower Rf value (closer to the baseline) due to its increased polarity. A permanganate stain can also help visualize both spots.

-

Conclusion

This compound is a robust synthetic intermediate when its specific vulnerabilities are understood and managed. Its primary liability is the acid-catalyzed cleavage of the Boc protecting group, with secondary concerns related to photodegradation and oxidation. By implementing the recommended storage protocols—specifically, storing the compound in a cool, dry, and dark environment, preferably under an inert atmosphere—and adhering to safe handling practices, researchers can ensure its long-term stability and integrity. The routine use of analytical methods like HPLC and TLC further empowers scientists to verify purity before use, guaranteeing the reliability and reproducibility of their synthetic endeavors.

References

- Pipzine Chemicals. 2-(Boc-amino)pyridine Manufacturer & Supplier in China. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEBNUNAJ_BDXQpCvZj4p57JE4E2y9t1Sz5SYAoj92kQzhdB2Y3VoUGtA7ImXc_mKGlJpFit-72paN4voxSqajaYttqGofjBDbGcXWeZ_Q1ispEHsGETw3OPRXBILIJRvaQUgHDxhtpuxD6sfDFjEwUkHTWmQHh3IOuakjtFQD88ZUU

- Journal of Physics: Conference Series. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcIvfnNUXqDPto6pLdK16BKzJCpvHha-0JOMtVrMBjd8Fc7BaN_GAvobapOSxJ-gXBR49xc_v-XBFhNKT5YY4kAnsSYRy-CAVwpeARmCoJIv40KdZPy53_VSTi4WKeOLsqCZvIjCmK8djPK7xHVR29H55IhemQL4QcYJOfgOx7wB3kkKKumnDeJG8QMdbvmQ4ThLOTNlSq8iK7SenboFoXQUg=

- AK Scientific, Inc. 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid Safety Data Sheet. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_NQRrk5H_jbHcFME3UfnkWJtEN3GST8MiZfKfo1X4ug-P3_s4328E24i6qDZpqlKoYVnB4XCyG2YfVQNKiDM3ft8VAZupehg04ZEhGmT3Dog6phAIZllQbJbbviwW

- BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvdCLqY6dj9yc5YqCY6g97Hyiea1dNUq2HMLEz-RNNCxj1nww8LiYU_Hr_sxaSsI_G0K1W9MBkoYOVm_Fdq_AAumeuRVvXCKCdjH7yMTe4tzoQj7jI5XXkqmNp54k88PgFnIVZKb1aL_kZy7zEjufIxa2bLEtwWrMGeO63-B6W-biZJOsnnMVL_ui6V6s_inRmE6jJFYkxEReNkbGuS5PHUVTi_0kXQpq2of5lDXX0D4NlAVCJMlA=

- Hoffman Fine Chemicals. This compound. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfBCFNgttRg-aqaVVjQ9OkI32uQILMoKOnmYD0gHn6YqSWdMJETZV_3DKddsY4G8pN39iTPFjAal8ohTbXf7U4ov40RU6Ve8cObLT6kCf07UK9X0ncJZokTK_AWsPmoLfU-f3_Sb7x2neJFqbVbc_-24B5dMj9kz4PHYuwm9PBVwq8KQ==

- ResearchGate. Is the protecting group boc of the amino group stable at 37°C? Available from: https://vertexaisearch.cloud.google.

- Journal of the American Chemical Society. Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgdZudkoLPw77qS9NgxDclfMi_fDXS_rRnvW9EthF8yWDq5K2EtGx4OdBHykewsNc1GQL5FO7irD9ridhisA8Gv1_8AQmJsTNMTuYC7j6ELFx59sUeU4xGoLSztNfBp9-gOLs-gUw=

- AK Scientific, Inc. tert-Butoxycarbonylamino-pyridin-2-yl-acetic acid tert-butyl ester Safety Data Sheet. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWbUjbbxEK9XxAfJOKg6CR-zBWLCVs1aItW7CU60IjwsP-j_XDmqTHBUsNx17egiejZop3tpwscMmhdYylj0jKT8WbUsFMv0w-4U5JCEuVaF6DF_aHBwLXpKFjGrrV

- ChemicalBook. 5-(TERT-BUTOXYCARBONYLAMINO)-2-METHOXYPYRIDINE-4-CARBOXYLIC ACID - Safety Data Sheet. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfDJRx-RMBjLslSpsD2iQ5jRs2K1bf68KSbts0_vjvE9twqY4yAZBEfUo-uZgfMRr36bN2EFore8gKWoJ9tUFZhpLLPC7YTw0KEDlrJO6gRoaY3wEZf7RHsvshfYGm3qyTgfpOJdlN52Uydw==